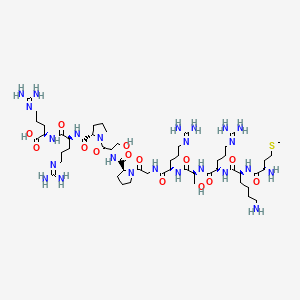

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH

Übersicht

Beschreibung

The compound H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH is a peptide sequence composed of the amino acids methionine, lysine, arginine, serine, glycine, and proline. This peptide sequence is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and molecular biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The first amino acid, methionine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid, lysine, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. These machines automate the SPPS process, allowing for the production of peptides in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH: can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Specific enzymes or chemical reagents for mutagenesis.

Major Products

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups.

Substitution: Modified peptide sequences with altered amino acid residues.

Wissenschaftliche Forschungsanwendungen

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH: has several scientific research applications:

Biochemistry: Used as a substrate to study enzyme specificity and kinetics.

Pharmacology: Investigated for its potential therapeutic effects and interactions with biological targets.

Molecular Biology: Utilized in studies of protein-protein interactions and signal transduction pathways.

Industry: Employed in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

The mechanism of action of H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: Another peptide with a high arginine content, used in neurology research.

Met-Lys-Ser2, Arg3, Pro5, Arg8-Bradykinin: A neuropeptide with high sequence homology to bradykinin and kallidin.

Uniqueness

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH: is unique due to its specific sequence and the presence of multiple arginine residues, which may confer distinct biological activities and interactions compared to other peptides.

Biologische Aktivität

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH, a peptide with a complex sequence of amino acids, has garnered interest in the scientific community due to its potential biological activities. This article will explore its biological activity, synthesis methods, and relevant case studies, along with a detailed examination of research findings.

Overview of the Compound

The compound this compound is a peptide consisting of various amino acids that contribute to its biological functions. Its structure can be represented as follows:

This peptide has a molecular weight of approximately 1,400 g/mol , which influences its solubility and interaction with biological systems.

1. Antioxidant Activity

Research indicates that peptides like this compound may exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have shown that peptides derived from protein hydrolysates can significantly reduce oxidative stress markers in vitro and in vivo.

2. Antihypertensive Effects

Peptides similar to this compound have been reported to possess angiotensin-converting enzyme (ACE) inhibitory activity. This property is vital for managing hypertension as it helps lower blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. For instance, studies have demonstrated that specific peptide sequences can effectively lower systolic blood pressure in animal models .

3. Antimicrobial Properties

Preliminary studies suggest that this peptide may have antimicrobial effects against various pathogens. The mechanism often involves disrupting bacterial membranes or inhibiting essential metabolic processes within the microorganisms. Such properties are particularly valuable in developing new antimicrobial agents amid rising antibiotic resistance.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Solid-phase Peptide Synthesis (SPPS) : This method allows for the stepwise assembly of amino acids on a solid support, facilitating the purification of the final product.

- Liquid-phase Synthesis : This approach involves synthesizing peptides in solution, which can be advantageous for larger sequences but may require more extensive purification steps.

Both methods require careful control of reaction conditions such as temperature and pH to ensure high purity and yield.

Case Studies and Research Findings

Several studies have investigated the biological activities of peptides similar to this compound:

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H98N24O14S/c1-92-25-17-29(55)40(81)69-31(10-2-3-18-54)42(83)71-32(12-5-20-65-51(58)59)44(85)74-35(27-78)45(86)70-30(11-4-19-64-50(56)57)41(82)68-26-39(80)76-23-8-15-37(76)46(87)75-36(28-79)48(89)77-24-9-16-38(77)47(88)72-33(13-6-21-66-52(60)61)43(84)73-34(49(90)91)14-7-22-67-53(62)63/h29-38,78-79H,2-28,54-55H2,1H3,(H,68,82)(H,69,81)(H,70,86)(H,71,83)(H,72,88)(H,73,84)(H,74,85)(H,75,87)(H,90,91)(H4,56,57,64)(H4,58,59,65)(H4,60,61,66)(H4,62,63,67)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSQKDSFQHDKRK-YRYMBYOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H98N24O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745601 | |

| Record name | L-Methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1327.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165174-60-7 | |

| Record name | L-Methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.